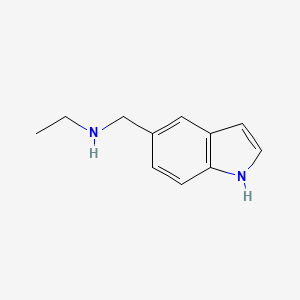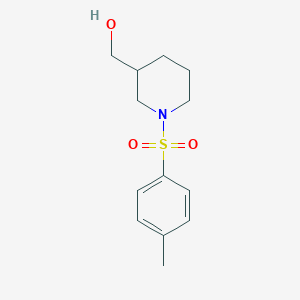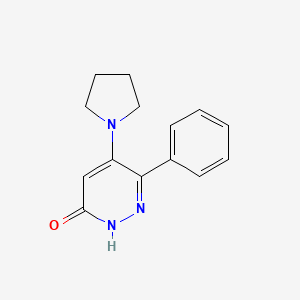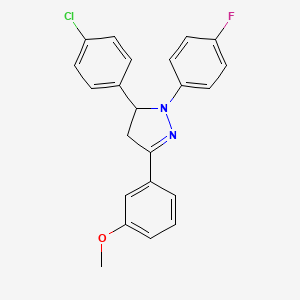![molecular formula C14H11ClN4O B2547724 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-82-5](/img/structure/B2547724.png)
2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a chlorophenyl group and a pyrazolo[1,5-a]pyrimidine scaffold in its structure suggests that this compound may exhibit significant pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as 1,3-diketones, enaminones, or unsaturated nitriles.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.
科学的研究の応用
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
類似化合物との比較
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the specific combination of the chlorophenyl group and the acetamide functionality attached to the pyrazolo[1,5-a]pyrimidine core. This unique structure may confer distinct pharmacological properties compared to other compounds in the same class .
特性
IUPAC Name |
2-(4-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-11-3-1-10(2-4-11)7-14(20)18-12-8-16-13-5-6-17-19(13)9-12/h1-6,8-9H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIBBRAJIIXZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)
![2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide](/img/structure/B2547649.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)

![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)




![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)
![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)

